BIM-46068

描述

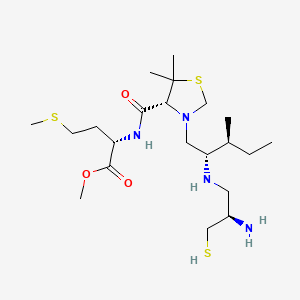

BIM-46068 is a non-peptide analog inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of signaling proteins like Ras, which are implicated in cancer progression . Structurally, BIM-46068 is the methyl ester prodrug of BIM-46050, its free acid form, designed to enhance cellular penetration by esterifying the C-terminal carboxylate group . It exhibits potent FTase inhibition with an IC50 value in the nanomolar range (<1 nM) and demonstrates remarkable selectivity (>3,000-fold) for FTase over geranylgeranyltransferase (GGTase), a related enzyme that modifies distinct protein substrates .

Preclinical studies highlight its broad-spectrum anti-proliferative activity in human tumor cell lines and efficacy in inhibiting tumor xenograft growth in athymic nude mice . Unlike typical chemotherapeutic agents, BIM-46068 exhibits a distinct anti-proliferative profile, as determined by Compare analysis using Pearson correlation coefficients across a panel of cell lines . This unique activity spectrum suggests a mechanism diverging from conventional DNA-damaging or microtubule-targeting drugs.

属性

CAS 编号 |

201487-53-8 |

|---|---|

分子式 |

C21H42N4O3S3 |

分子量 |

494.8 g/mol |

IUPAC 名称 |

methyl (2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C21H42N4O3S3/c1-7-14(2)17(23-10-15(22)12-29)11-25-13-31-21(3,4)18(25)19(26)24-16(8-9-30-6)20(27)28-5/h14-18,23,29H,7-13,22H2,1-6H3,(H,24,26)/t14-,15+,16-,17+,18+/m0/s1 |

InChI 键 |

IRLFXGFBZICNNV-IGKNDFSCSA-N |

SMILES |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |

手性 SMILES |

CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)OC)(C)C)NC[C@H](CS)N |

规范 SMILES |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |

外观 |

white solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BIM46068; BIM 46068; BIM-46068. |

产品来源 |

United States |

生物活性

BIM-46068 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BIM-46068, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

BIM-46068 functions primarily as a modulator of the Bim protein family, which plays a crucial role in regulating apoptosis (programmed cell death) and autophagy (cellular degradation processes). The Bim protein family consists of several isoforms, each contributing differently to these biological processes. Specifically, BIM-46068 has been shown to influence the balance between pro-apoptotic and anti-apoptotic signals within cells.

- Apoptosis Regulation : BIM-46068 enhances the pro-apoptotic activity of Bim isoforms, particularly BimEL and BimS, by promoting their interaction with anti-apoptotic proteins like Bcl-2. This interaction leads to increased mitochondrial membrane permeabilization and subsequent activation of caspases, which are essential for executing apoptosis .

- Autophagy Induction : The compound also appears to facilitate autophagic processes by supporting lysosomal acidification and positioning. For instance, studies have indicated that BIM-46068 can restore acidic vesicle formation in Bim-deficient T-cells, thereby enhancing autophagic degradation pathways . This dual role in apoptosis and autophagy suggests that BIM-46068 could be leveraged for therapeutic strategies targeting cancer cells that evade death through these pathways.

Table 1: Summary of Biological Activities of BIM-46068

| Activity Type | Effect on Cells | Mechanism |

|---|---|---|

| Apoptosis Induction | Increased cell death | Enhances BimEL/BimS activity |

| Autophagy Support | Promotes lysosomal acidification | Restores acidic vesicles |

| Cytokine Response | Modulates IL-7 signaling | Influences T-cell survival |

Case Studies

Recent studies have illustrated the potential applications of BIM-46068 in various contexts:

- Cancer Therapy : In a study involving T-cells, treatment with BIM-46068 resulted in increased sensitivity to apoptosis upon IL-7 withdrawal. This finding suggests that compounds like BIM-46068 could enhance the efficacy of existing cancer therapies by sensitizing tumor cells to apoptotic signals .

- Autoimmune Disorders : Given its role in regulating T-cell apoptosis, BIM-46068 may offer therapeutic benefits in autoimmune diseases where autoreactive T-cells persist. By promoting the elimination of these cells, BIM-46068 could help restore immune homeostasis .

- Neurodegenerative Diseases : The modulation of autophagy by BIM-46068 indicates potential applications in neurodegenerative diseases where impaired autophagic processes contribute to cellular dysfunction. Enhancing autophagy could aid in clearing misfolded proteins and damaged organelles .

Research Findings

Research has consistently highlighted the importance of Bim isoforms in mediating cellular responses to stress signals. For example, studies have demonstrated that:

- BimL is crucial for lysosomal positioning and acidification, which are necessary for effective autophagic degradation.

- Inhibition of lysosomal acidification led to accelerated cell death in T-cells containing Bim, underscoring the importance of this pathway in maintaining cellular viability under stress conditions .

相似化合物的比较

Comparison with Similar Compounds

BIM-46068 belongs to the class of non-peptide FTase inhibitors, distinguishing it from other FTase inhibitor (FTI) categories such as CAAX peptide analogs, FPP analogs, and bisubstrate inhibitors . Below, key comparisons are made with structurally and mechanistically related FTIs.

Structural and Mechanistic Differences

BIM-46068’s non-peptide structure avoids the pharmacokinetic limitations of peptide-based inhibitors (e.g., poor oral bioavailability and protease susceptibility). Its esterification enhances membrane permeability compared to its free acid form, BIM-46050, though both share similar potency and selectivity .

In Vitro Potency and Selectivity

BIM-46068 and BIM-46050 exhibit superior selectivity over GGTase compared to FTI-277, reducing off-target effects on geranylgeranylated proteins like Rho family GTPases .

Anti-Proliferative Spectrum

- BIM-46068 : Demonstrates unique anti-proliferative activity across diverse tumor cell lines, with a Pearson correlation coefficient profile distinct from standard chemotherapeutics (e.g., cisplatin, taxanes) .

- FTI-277 : Shows activity in Ras-mutated cancers but overlaps partially with DNA-damaging agents due to secondary effects on stress-response pathways .

Preclinical Efficacy

- BIM-46068 inhibits tumor growth in xenograft models, notably in pancreatic and colon cancers, with minimal toxicity at effective doses .

- L-739750 : Despite potency, poor bioavailability hindered its clinical advancement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。